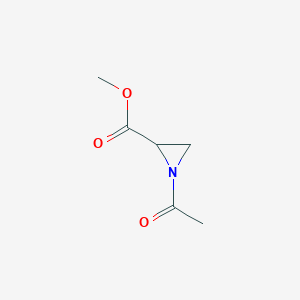
Methyl 1-acetylaziridine-2-carboxylate
Vue d'ensemble
Description
Methyl 1-acetylaziridine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies
1.1 Asymmetric Synthesis
Methyl 1-acetylaziridine-2-carboxylate serves as a chiral building block in asymmetric synthesis. Its unique structure allows for the formation of enantiomerically pure compounds, which are crucial in drug development. For instance, it has been utilized in the synthesis of various alkaloids through stereoselective reactions, enhancing the efficiency and selectivity of the synthetic pathways .
1.2 Ring-Opening Reactions
The compound is susceptible to nucleophilic ring-opening reactions, which can be employed to introduce functional groups into aziridine derivatives. Research has demonstrated that such reactions can yield valuable intermediates for further chemical transformations, including the synthesis of amino acids and other biologically relevant molecules .
Medicinal Chemistry
2.1 Drug Development
this compound has been integral in the development of several pharmaceutical agents. Notably, it is a precursor in the synthesis of lacosamide, an antiepileptic drug approved for treating partial-onset seizures. The compound's derivatives have shown promising anticonvulsant activities in preclinical studies, emphasizing its potential in therapeutic applications .
2.2 Targeting Biological Pathways
The ability to modify this compound allows researchers to explore its interaction with specific biological targets. For example, analogs containing this compound have been used to probe lacosamide receptors, facilitating the identification of new therapeutic targets and enhancing our understanding of seizure mechanisms .
Biocatalysis
3.1 Enzymatic Hydrolysis
Research indicates that this compound can undergo enzymatic hydrolysis catalyzed by lipases, such as those from Candida cylindracea. This process not only resolves stereoisomers but also produces compounds with high stereochemical purity, making it a valuable tool in asymmetric synthesis .
3.2 Green Chemistry Approaches
The use of biocatalysts in reactions involving this compound aligns with green chemistry principles by minimizing waste and reducing environmental impact. This approach enhances the sustainability of synthetic processes while maintaining high yields and selectivity .
Propriétés
IUPAC Name |
methyl 1-acetylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGBXRMKZNVTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













